2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide is a complex organic compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound’s unique structure, featuring both sulfonyl and thioether groups, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonyl chloride, which is then reacted with 2-ethoxyaniline to form the sulfonamide intermediate. This intermediate undergoes further reactions with 2-(4-methylphenyl)thioethylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The thioether group may also interact with thiol groups in proteins, affecting their function. These interactions can disrupt biological pathways and exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
- 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2,4,6-trimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-3-31-24-12-8-7-11-23(24)27(33(29,30)22-9-5-4-6-10-22)19-25(28)26-17-18-32-21-15-13-20(2)14-16-21/h4-16H,3,17-19H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANIURSNDCGKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCCSC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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